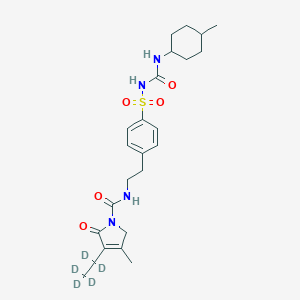
N-(2-aminophenyl)-N-(2-diethylaminoethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a methoxy group attached to a benzanilide core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzanilide Core: The initial step involves the formation of the benzanilide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration of the benzanilide core yields a nitro compound, which is then reduced to the corresponding amino derivative.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction. The amino derivative reacts with diethylaminoethyl chloride in the presence of a base to form the desired product.
Methoxylation: Finally, the methoxy group is introduced via methylation using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and potential anticancer effects. The diethylaminoethyl group can enhance its binding affinity to target proteins, while the methoxy group can modulate its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzanilide: Similar structure but lacks the diethylaminoethyl and methoxy groups.
N-Phenylbenzamide: Similar core structure but lacks the amino and diethylaminoethyl groups.
2-Aminothiazole-Based Compounds: Share the amino group but have a different core structure.
Uniqueness
Benzanilide, 2’-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is unique due to the presence of the diethylaminoethyl and methoxy groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and binding affinity, making it a versatile compound in various research applications.
Propriétés
Numéro CAS |
100678-34-0 |
|---|---|
Formule moléculaire |
C20H27N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H27N3O2/c1-4-22(5-2)14-15-23(19-9-7-6-8-18(19)21)20(24)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15,21H2,1-3H3 |
Clé InChI |
LUZKHZZVDYHFLK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
Key on ui other cas no. |
100678-34-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)
![methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate](/img/structure/B22071.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)

